molecular formula C27H28O12 B1257332 Aranciamycin

Aranciamycin

Cat. No.: B1257332
M. Wt: 544.5 g/mol
InChI Key: PGCZNTNNZCKKFG-LJUYJRHKSA-N
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Description

Aranciamycin is an anthracycline antibiotic produced by the bacterium Streptomyces echinatus. It belongs to a class of compounds known for their potent antitumor properties.

Chemical Reactions Analysis

Types of Reactions: Aranciamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the this compound molecule.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired transformation and the functional groups involved.

Major Products Formed: The major products formed from the chemical reactions of this compound include its analogs with different functional group modifications. For example, hydroxylation at specific positions on the this compound molecule can lead to the formation of novel compounds with enhanced biological activity .

Scientific Research Applications

Aranciamycin has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the biosynthesis and chemical modification of anthracyclines. In biology, this compound is used to investigate the mechanisms of antibiotic resistance and the regulation of secondary metabolite production in Streptomyces species .

In medicine, this compound and its analogs have shown promising antitumor activity against various cancer cell lines. Research has focused on developing this compound derivatives with improved efficacy and reduced toxicity for potential use in cancer therapy . Additionally, this compound has been studied for its inhibitory effects on bacterial collagenase, making it a potential candidate for treating bacterial infections .

Mechanism of Action

Aranciamycin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This leads to the disruption of DNA synthesis and ultimately results in cell death. The molecular targets of this compound include rapidly dividing cancer cells, making it an effective antitumor agent .

Comparison with Similar Compounds

Aranciamycin is structurally similar to other anthracyclines such as doxorubicin and daunorubicin. it has unique structural features, including a methoxy group at the C8 position and a neutral deoxysugar L-rhamnose at the C7-O position . These structural differences contribute to its distinct biological activity and potential therapeutic applications.

List of Similar Compounds:
  • Doxorubicin
  • Daunorubicin
  • Epirubicin
  • Steffimycin

This compound and its analogs continue to be valuable compounds for scientific research and hold promise for future therapeutic developments.

Properties

Molecular Formula

C27H28O12

Molecular Weight

544.5 g/mol

IUPAC Name

(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

InChI

InChI=1S/C27H28O12/c1-9-17(29)21(33)23(36-3)26(38-9)39-22-16-12(24(34)27(2,35)25(22)37-4)8-11-15(20(16)32)19(31)14-10(18(11)30)6-5-7-13(14)28/h5-9,17,21-23,25-26,28-29,32-33,35H,1-4H3/t9-,17-,21+,22+,23+,25-,26-,27+/m0/s1

InChI Key

PGCZNTNNZCKKFG-LJUYJRHKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)OC)O)O

Synonyms

aranciamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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